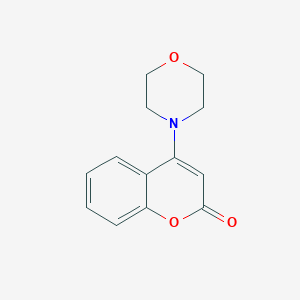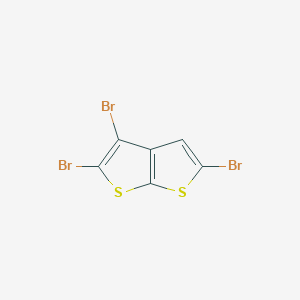
4-Morpholin-4-yl-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholin-4-yl-chromen-2-one, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by Vlahos et al. and has since been used in various studies to investigate the mechanisms of action of different signaling pathways.
Wirkmechanismus
4-Morpholin-4-yl-chromen-2-one inhibits the activity of PI3K by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key step in the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
4-Morpholin-4-yl-chromen-2-one has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. Additionally, 4-Morpholin-4-yl-chromen-2-one has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-Morpholin-4-yl-chromen-2-one has several advantages as a pharmacological tool for scientific research. It is a highly specific inhibitor of PI3K and does not affect other signaling pathways. Additionally, it has a relatively low toxicity and can be used at concentrations that do not significantly affect cell viability. However, 4-Morpholin-4-yl-chromen-2-one also has some limitations. It has a relatively short half-life and can be rapidly metabolized in vivo. Additionally, its effects can be cell type-dependent, and its use may not be suitable for all experimental models.
Zukünftige Richtungen
There are several future directions for the use of 4-Morpholin-4-yl-chromen-2-one in scientific research. One area of interest is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, there is ongoing research to identify new targets of 4-Morpholin-4-yl-chromen-2-one and to develop more potent and selective inhibitors of PI3K. Finally, the use of 4-Morpholin-4-yl-chromen-2-one in combination with other pharmacological agents is an area of active investigation, as it may enhance the efficacy of existing treatments.
Synthesemethoden
The synthesis of 4-Morpholin-4-yl-chromen-2-one involves several steps, including the reaction of 6-chloro-7-hydroxy-4-methylcoumarin with morpholine to form 4-morpholin-4-yl-7-hydroxy-4-methylcoumarin. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the final product, 4-Morpholin-4-yl-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
4-Morpholin-4-yl-chromen-2-one is commonly used as a pharmacological tool to investigate the phosphoinositide 3-kinase (PI3K) signaling pathway. It has been shown to inhibit the activity of PI3K and its downstream targets, including Akt and mTOR. As a result, 4-Morpholin-4-yl-chromen-2-one has been used in studies to investigate the role of the PI3K pathway in various cellular processes, including cell proliferation, survival, and metabolism.
Eigenschaften
CAS-Nummer |
65625-83-4 |
|---|---|
Produktname |
4-Morpholin-4-yl-chromen-2-one |
Molekularformel |
C13H13NO3 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
4-morpholin-4-ylchromen-2-one |
InChI |
InChI=1S/C13H13NO3/c15-13-9-11(14-5-7-16-8-6-14)10-3-1-2-4-12(10)17-13/h1-4,9H,5-8H2 |
InChI-Schlüssel |
YJXJQEJDZPLPTQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=O)OC3=CC=CC=C32 |
Kanonische SMILES |
C1COCCN1C2=CC(=O)OC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)

![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)


![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)
